![molecular formula C6H6N2O5S B1294930 2-Nitroaniline-4-sulfonic acid CAS No. 616-84-2](/img/structure/B1294930.png)
2-Nitroaniline-4-sulfonic acid
Overview
Description
2-Nitroaniline-4-sulfonic acid, also known as 4-Amino-3-nitrobenzenesulfonic acid, is a compound with the molecular formula C6H6N2O5S . It has a molecular weight of 218.19 g/mol . This compound is used as an important intermediate in the synthesis of organic pigments .
Synthesis Analysis
The synthesis of 2-Nitroaniline-4-sulfonic acid can be achieved through several methods. One method involves the ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid. Another method uses the sulfonation of o-nitroaniline with sulfuric acid or chlorosulfonic acid as the sulfonating agent . A more specific method involves the desulfonic acid reaction of the substrate 2-nitro-4-sulfonic aniline in a high boiling point and high polarity solvent .Molecular Structure Analysis
The IUPAC name for 2-Nitroaniline-4-sulfonic acid is 4-amino-3-nitrobenzenesulfonic acid . The InChI code is InChI=1S/C6H6N2O5S/c7-5-2-1-4 (14 (11,12)13)3-6 (5)8 (9)10/h1-3H,7H2, (H,11,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitroaniline-4-sulfonic acid include a molecular weight of 218.19 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Fire-Quenching Agents
2-Nitroaniline-4-sulfonic acid compositions have been studied as a source of aphrogenic pyrostats, a new class of intumescent fire-quenching agents. These compositions, when subjected to thermogravimetric analysis, showed potential for use in fire safety applications. Their expansion products and chemical compositions were analyzed, with sulfur being present exclusively as sulfonic acid groups. This research suggests that these compositions, particularly those involving 2- and 4-nitroanilines, could be effective in fire suppression due to their ability to form voluminous foams (Poshkus & Parker, 1970).
Synthesis of Sodium Salts
The sodium salt of 4-amino-3-nitrobenzenesulfonic acid, closely related to 2-nitroaniline-4-sulfonic acid, was synthesized for research purposes. This synthesis involved the action of dilute sodium hydroxide solution on specific organic compounds, demonstrating the compound's relevance in chemical synthesis and research (Rosevear & Wilshire, 1982).
Pesticide Potential
Research into derivatives of tribromomethyl phenyl sulfone, which involved the synthesis of 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives, suggested potential applications of these compounds, including 2-nitroaniline-4-sulfonic acid, as novel pesticides (Borys et al., 2012).
Electrochemical Sensing
The compound's potential in electrochemical sensing was explored through the construction of a modified electrode. This research focused on the electro-polymerization of specific acids at a modified glassy carbon electrode, aiming for the quantitative analysis of noxious nitroaniline isomers, including 2-nitroaniline (Lin et al., 2012).
Future Directions
properties
IUPAC Name |
4-amino-3-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLZDZTQPBHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060669 | |
Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroaniline-4-sulfonic acid | |
CAS RN |
616-84-2 | |
Record name | 4-Amino-3-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitroaniline-4-sulfonic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51813 | |
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Record name | 2-Nitroaniline-4-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.542 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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